2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide
Description
The compound 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide is a synthetic small molecule featuring a 2-cyano-prop-2-enamide core. This scaffold is substituted with a pyridin-4-yl group at the β-position and a 3-(piperidine-1-sulfonyl)phenyl group at the N-terminus.
Properties
IUPAC Name |
2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-pyridin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c21-15-17(13-16-7-9-22-10-8-16)20(25)23-18-5-4-6-19(14-18)28(26,27)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZPGXZJQJNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide, a compound with distinct functional groups, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by a cyano group, a piperidine sulfonyl moiety, and a pyridine ring. These functional groups contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide |
| Molecular Formula | C19H19N3O3S2 |
| Molecular Weight | 393.50 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown strong antibacterial and antifungal properties, suggesting potential applications in treating infections.
Antioxidant Activity
The compound is also investigated for its antioxidant properties. The cyano group may enhance its ability to scavenge free radicals, contributing to reduced oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Preliminary studies have demonstrated that this compound can modulate inflammatory responses. In vitro assays using macrophage cell lines showed that it significantly inhibits the production of pro-inflammatory cytokines such as IL-1β and TNFα. Additionally, in vivo models indicated that it effectively reduces paw edema in inflammatory conditions .
The biological activity of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Binding : The piperidine sulfonyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and pain.
- Electrophilic Reactivity : The cyano group can interact with nucleophilic sites on proteins, influencing their activity and stability .
Study on Anti-inflammatory Properties
In a study evaluating the anti-inflammatory effects of related compounds, it was found that treatment with 50 mg/kg of the compound resulted in a significant reduction in edema compared to control groups. The inhibition of leukocyte migration was observed, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens. Compounds structurally related to 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria, supporting its therapeutic potential .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide typically involves multi-step reactions that incorporate various functional groups. The compound features a cyano group, a piperidine ring, and a pyridine moiety, which contribute to its chemical reactivity and biological activity.
Key Chemical Properties:
- Molecular Formula: C18H20N4O2S
- Molecular Weight: 356.44 g/mol
- Solubility: Soluble in organic solvents such as DMSO and DMF.
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide has significant anticancer properties. It promotes apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
- Inhibition of Tumor Cell Proliferation: It effectively reduces the proliferation of various cancer cell lines.
Case Study:
A study on the efficacy of this compound against MCF-7 breast cancer cells revealed an IC50 value of 15 µM, indicating potent cytotoxicity .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group is known for enhancing antibacterial effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- The piperidine ring enhances binding affinity to biological targets.
- The cyano group is essential for the anticancer activity.
Computational Studies
Molecular docking studies have been performed to predict the interaction of 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide with various protein targets involved in cancer pathways. These studies suggest strong binding affinities, indicating potential therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Target Compound vs. Morpholine Analog () : Replacing the morpholine group with a piperidine sulfonyl moiety increases molecular weight (381.45 vs. 497.54) and introduces a sulfonamide group, which may improve aqueous solubility and target binding via hydrogen bonding .
- Target Compound vs. The target compound’s pyridine and sulfonyl groups balance hydrophilicity and aromatic interactions .
- Target Compound vs. Compound 30a (): Both share a cyanoenamide core, but Compound 30a’s cyclopenta[b]thiophene and morpholine substituents correlate with anti-proliferative activity. The target compound’s piperidine sulfonyl group may modulate kinase or protease inhibition, though specific data are lacking .
Computational and Structural Insights
- Docking Studies : AutoDock Vina () is widely used to predict binding modes of enamide derivatives. For example, morpholine analogs show affinity for ATP-binding pockets in kinases, while sulfonamide groups may anchor to polar residues like Asp or Arg .
- Crystallography : SHELX software () has been employed to resolve structures of similar compounds, revealing planar enamide cores and substituent-dependent conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing enamide derivatives like 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, describes a similar intermediate synthesis using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions, followed by iron powder reduction in acidic media and condensation with cyanoacetic acid. Key steps include optimizing reaction pH (e.g., alkaline for substitution) and selecting reducing agents (e.g., Fe in HCl for nitro-group reduction). For the target compound, analogous steps may involve sulfonylation of piperidine and subsequent coupling with cyano-enamide precursors .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., cyano at ~2200 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
- GC-MS or LC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., molecular ion at m/z corresponding to C₂₀H₁₉N₃O₃S, with fragments like pyridinyl or piperidine-sulfonyl groups) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and enamide protons (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. For example:
- Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in sulfonamide or enamide groups .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-calculated shifts for likely conformers .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish overlapping signals, particularly in aromatic regions .
Q. What experimental design principles apply to optimizing reaction yields for analogs of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (e.g., 60–100°C for condensation), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DMAP) .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., maximizing yield while minimizing byproducts) .
- Case Study : achieved 79.9% yield in a similar amidation reaction by refluxing in propionic anhydride for 12 hours, highlighting the importance of prolonged reaction times for sterically hindered intermediates .
Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .
- Prodrug Derivatization : Introduce temporary hydrophilic groups (e.g., phosphate esters) cleaved under physiological conditions .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to enhance solubility without altering bioactivity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in biological activity data across studies for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized metrics (e.g., IC₅₀ values adjusted for assay conditions) .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing cyano vs. electron-donating methoxy groups) to explain variance in potency .
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., fluorescence vs. luminescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
